(2r,5s)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its five-membered nitrogen-containing ring structure, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of N-substituted piperidines, which can be achieved through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-ones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones, alcohol derivatives, and substituted phenyl derivatives .
Scientific Research Applications
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
InChI Key |
OPIDXEOJSLEQHK-BAUSSPIASA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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